molecular formula C10H13N3O B13175347 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine

Cat. No.: B13175347
M. Wt: 191.23 g/mol
InChI Key: CCEWWCCFBROAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS 1781717-06-3) is a high-purity chemical building block supplied for advanced research and development. This compound features an isoxazolopyridine core, a privileged scaffold in medicinal chemistry known for its relevance in designing potent enzyme inhibitors . With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol , it serves as a versatile intermediate for synthesizing novel bioactive molecules. This compound is of significant research value for exploring new therapeutic agents, particularly in oncology. Its structural framework is analogous to that of covalent inhibitors investigated as potential agents for the treatment of acute myeloid leukemia (AML) . Specifically, related isoxazolopyridine derivatives have been designed to target Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants, which are strongly associated with cancer cell proliferation and relapse . Furthermore, the isoxazolopyridine scaffold is recognized in the development of inhibitors targeting key enzymes and signaling pathways involved in carcinogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2), making it a compelling structure for anticancer drug discovery . Please handle with care. Safety information indicates that this compound may be harmful if swallowed and causes skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling protocols. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-amine

InChI

InChI=1S/C10H13N3O/c1-5(2)9-8-7(11)4-6(3)12-10(8)14-13-9/h4-5H,1-3H3,(H2,11,12)

InChI Key

CCEWWCCFBROAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Core Structural Variations

The oxazolo[5,4-b]pyridine scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Functional Group (Position 4) Molecular Formula Molecular Weight CAS Number Source Evidence
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Methyl (6), Propan-2-yl (3) Amine C₁₁H₁₅N₃O 205.26 g/mol Not provided Target compound
4-(Difluoromethyl)-3-methyl-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one Difluoromethyl (4), Methyl (3) Ketone C₈H₆F₂N₂O₂ 212.14 g/mol 1214324-46-5
6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl (6), Trimethylpyrazole (3) Carboxylic acid C₁₄H₁₅N₅O₃ 301.30 g/mol 1018166-25-0
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Phenyl (3), Propan-2-yl (6) Carboxylic acid C₁₇H₁₇N₃O₃ 311.33 g/mol 1018164-91-4

Functional Group Impact

  • Amine vs. Carboxylic acid derivatives (e.g., entries 3 and 4 in the table) are more acidic (pKa ~2-4), influencing solubility and membrane permeability .

Biological Activity

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyDescription
IUPAC Name This compound
Molecular Weight 220.23 g/mol
CAS Number 1548186-68-0

The structure features a fused oxazole and pyridine system, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The reaction conditions are optimized to enhance yield and purity. Common methods include:

  • Cyclization under controlled conditions : Utilizing strong acids or bases to facilitate the formation of the oxazole ring.
  • Substitution reactions : Introducing various functional groups to modify the biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the oxazole-pyridine family. For instance, derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

A study conducted on similar compounds demonstrated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. The mechanism of action appears to involve interference with bacterial cell wall synthesis and inhibition of biofilm formation:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
21b S. aureus32 μg/ml
21d S. pneumoniae16 μg/ml
21f E. faecalis64 μg/ml

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds in this class have been investigated for their anti-inflammatory effects. Preliminary studies indicate that they may inhibit pro-inflammatory cytokines and reduce inflammation in various cell models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of bacterial protein synthesis : Similar to linezolid, it may bind to ribosomal RNA and inhibit translation.
  • Disruption of biofilm formation : The compound has shown potential in preventing biofilm development in pathogenic bacteria.

Case Studies

Several case studies have documented the effectiveness of related compounds:

  • Study on antibacterial efficacy : A series of derivatives were tested against multiple strains of bacteria, demonstrating a broad spectrum of activity.
  • Biofilm inhibition assays : Compounds were evaluated for their ability to disrupt established biofilms in vitro, showing promising results that warrant further investigation.

Comparative Analysis

When compared to similar compounds such as 3-Isopropyl-6-methylisoxazole and 6-Methyl-3-(propan-2-yl)pyridine derivatives, 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amines exhibit unique properties due to their fused ring structure which enhances both their chemical stability and biological activity.

CompoundStructure TypeNotable Activity
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amines Fused oxazole-pyridineAntimicrobial & anti-inflammatory
3-Isopropyl-6-methylisoxazole IsoxazoleLimited antibacterial activity
6-Methyl-3-(propan-2-yl)pyridine PyridineModerate antimicrobial properties

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